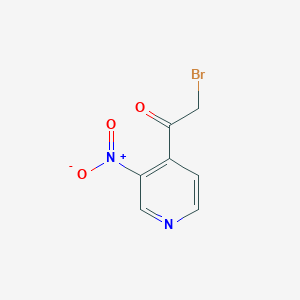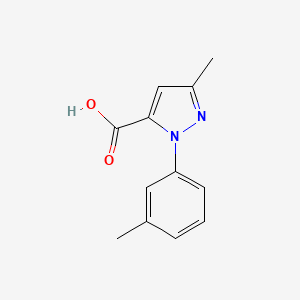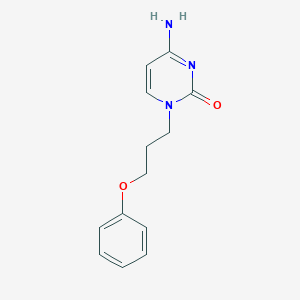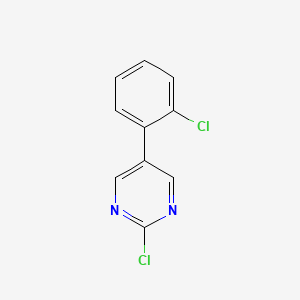
N-Octadecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecylaniline: is an organic compound with the chemical formula C24H43N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an octadecyl group. This compound is known for its applications in various fields, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Octadecylaniline can be synthesized through the N-alkylation reaction of aniline with octadecyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Parent aniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-Octadecylaniline has a wide range of applications in scientific research:
Materials Science: It is used in the fabrication of Langmuir-Blodgett films, which are important in the study of molecular electronics and surface chemistry.
Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as bioactive molecules.
Mécanisme D'action
The mechanism of action of N-Octadecylaniline involves its interaction with various molecular targets. In materials science, it forms organized molecular layers through van der Waals interactions and hydrogen bonding. In biological systems, its derivatives may interact with cellular membranes, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
N-Dodecylaniline: Similar structure but with a shorter alkyl chain.
N-Hexadecylaniline: Similar structure with a slightly shorter alkyl chain.
N-Octylamine: An amine with a shorter alkyl chain and different properties.
Uniqueness: N-Octadecylaniline is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to form stable molecular layers, making it valuable in materials science and industrial applications .
Propriétés
Numéro CAS |
25417-58-7 |
|---|---|
Formule moléculaire |
C24H43N |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N-octadecylaniline |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22,25H,2-16,20,23H2,1H3 |
Clé InChI |
UEKWTIYPDJLSKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)

![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)





